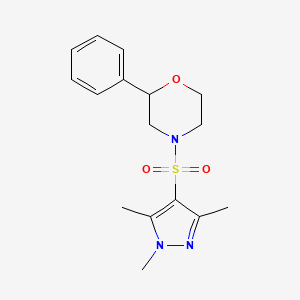
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PTM or PTM-S in the scientific literature. PTM is a heterocyclic compound that contains a morpholine ring, a phenyl group, and a pyrazole group. The synthesis method of PTM involves the reaction of morpholine, phenyl isocyanate, and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
Aplicaciones Científicas De Investigación
Antimicrobial Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine, closely related to the specified chemical structure, has been studied for its antimicrobial properties and its ability to modulate antibiotic activity against multidrug-resistant strains. The study investigated the interaction of this compound with standard and multi-resistant strains of various bacteria and fungi, finding significant modulating activity, especially in combination with amikacin against Pseudomonas aeruginosa. This suggests potential applications in enhancing antibiotic efficacy against resistant microbial strains (Oliveira et al., 2015).
Antimicrobial Compound Synthesis
Another research avenue involves the synthesis of new compounds with antimicrobial potency. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and tested for antimicrobial activity. These compounds demonstrated good to potent antimicrobial activity, with specific derivatives showing promise as antifungal agents. This highlights the potential for developing new antimicrobial agents based on modifications of the 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine structure (Janakiramudu et al., 2017).
Electrophosphorescent Devices
Research into organic light-emitting devices has also explored compounds with similar structures. For example, the bis-sulfone small molecule 4,4′-bis(phenylsulfonyl)biphenyl, related to the given compound, has been used as a host for phosphorescent iridium complexes in blue-green organic light-emitting devices. Such studies underscore the potential application of these compounds in the development of new materials for electronic devices, highlighting their versatility beyond biomedical applications (Kim et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Compounds containing elements of the specified structure have been synthesized and evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. These studies suggest potential therapeutic applications in treating conditions associated with these enzymes, such as glaucoma, epilepsy, Alzheimer's disease, and other neurodegenerative disorders (Ozgun et al., 2019).
Propiedades
IUPAC Name |
2-phenyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-16(13(2)18(3)17-12)23(20,21)19-9-10-22-15(11-19)14-7-5-4-6-8-14/h4-8,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTWJCUPXAMBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

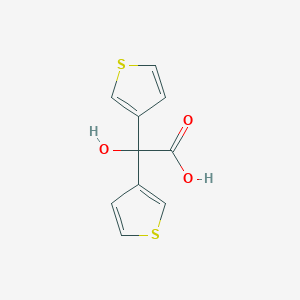
![2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2582694.png)
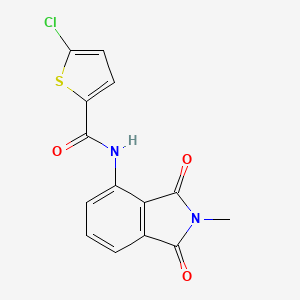
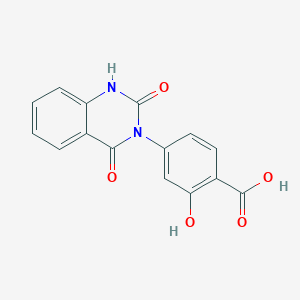
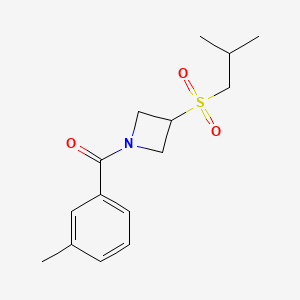
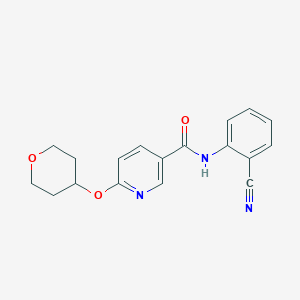
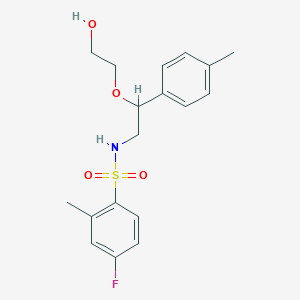

![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
![N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2582705.png)
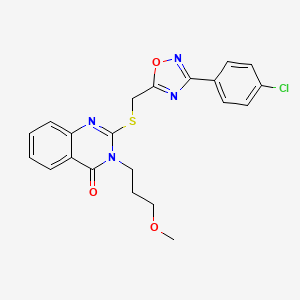
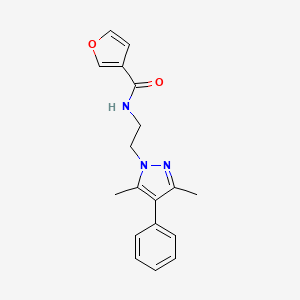
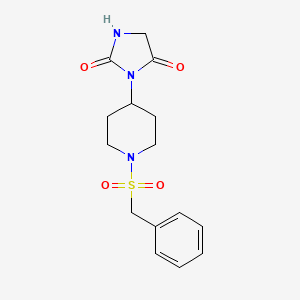
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)